molecular formula C12H17ClN2O2 B14541733 N-{4-Chloro-3-[(2-hydroxybutyl)amino]phenyl}acetamide CAS No. 62335-92-6

N-{4-Chloro-3-[(2-hydroxybutyl)amino]phenyl}acetamide

Cat. No.: B14541733
CAS No.: 62335-92-6
M. Wt: 256.73 g/mol
InChI Key: PGSCGTXMGAREMC-UHFFFAOYSA-N
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Description

N-{4-Chloro-3-[(2-hydroxybutyl)amino]phenyl}acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloro-substituted aromatic ring, an acetamide group, and a hydroxybutylamino side chain, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-Chloro-3-[(2-hydroxybutyl)amino]phenyl}acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-nitroaniline with 2-hydroxybutylamine under controlled conditions to form the corresponding amine derivative. This intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-Chloro-3-[(2-hydroxybutyl)amino]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N-{4-Chloro-3-[(2-hydroxybutyl)amino]phenyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-{4-Chloro-3-[(2-hydroxybutyl)amino]phenyl}acetamide exerts its effects involves interactions with specific molecular targets. The hydroxybutylamino side chain can form hydrogen bonds with biological macromolecules, while the chloro and acetamide groups may participate in various binding interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-Chloro-3-[(2-hydroxybutyl)amino]phenyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydroxybutylamino side chain, in particular, provides additional sites for chemical modification and interaction with biological targets, making it a versatile compound for various applications.

Properties

CAS No.

62335-92-6

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

N-[4-chloro-3-(2-hydroxybutylamino)phenyl]acetamide

InChI

InChI=1S/C12H17ClN2O2/c1-3-10(17)7-14-12-6-9(15-8(2)16)4-5-11(12)13/h4-6,10,14,17H,3,7H2,1-2H3,(H,15,16)

InChI Key

PGSCGTXMGAREMC-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1=C(C=CC(=C1)NC(=O)C)Cl)O

Origin of Product

United States

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